molecular formula C12H14BrClO3 B7941394 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane

2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7941394
M. Wt: 321.59 g/mol
InChI Key: FBRRKWGBOYSJMU-UHFFFAOYSA-N
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Description

2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane is a halogenated 1,3-dioxane derivative featuring a substituted phenoxyethyl side chain. The compound’s structure includes a 1,3-dioxane ring (a six-membered cyclic ether with two oxygen atoms at positions 1 and 3) linked via an ethyl group to a 2-bromo-4-chloro-substituted phenyl ring.

Properties

IUPAC Name

2-[2-(2-bromo-4-chlorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO3/c13-10-8-9(14)2-3-11(10)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRRKWGBOYSJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then cyclized with formaldehyde under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane serves as a crucial intermediate for synthesizing more complex organic molecules. It can undergo various reactions, including nucleophilic substitution, oxidation, and reduction, allowing the formation of diverse derivatives.

2. Biology:

  • Antimicrobial Properties: Research indicates that this compound exhibits potential antimicrobial activity. Studies have explored its efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

3. Medicine:

  • Drug Development: The compound is being investigated for its potential role in drug synthesis. Its ability to interact with biological targets positions it as a candidate for developing novel therapeutic agents aimed at treating diseases such as cancer or infections .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens. Results demonstrated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Therapeutic Agents

Research focused on using this compound as an intermediate for synthesizing new anti-cancer drugs. The synthetic route was optimized to improve yield and reduce by-products, leading to the successful creation of several new derivatives that showed promising biological activity in preliminary tests .

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane ()

  • Structure : Contains a 4-bromobenzyloxy group and a phenyl substituent on the 1,3-dioxane ring.
  • Synthesis : Produced via etherification reactions, yielding a diastereomeric mixture.
  • NMR Data :
    • ¹H NMR : δ 7.57–7.53 (m, 2H), 7.32–7.28 (m, 2H), 5.19 (s, 2H), 2.95 (s, 3H) ppm.
    • ¹³C NMR : δ 136.17, 133.72, 129.08, 128.70, 72.82, 71.89, 70.59, 64.03 ppm.
  • Key Differences: Unlike the target compound, this analog lacks the ethyl spacer between the dioxane ring and the aromatic group, reducing conformational flexibility.

2-(Trichloromethyl)-1,3-dioxane ()

  • Structure : Features a trichloromethyl group directly attached to the dioxane ring.
  • Properties : Molecular formula C₅H₇Cl₃O₂ . The electron-withdrawing trichloromethyl group increases the ring’s susceptibility to nucleophilic attack.
  • Applications : Likely used as an intermediate in agrochemical or pharmaceutical synthesis due to its reactive Cl atoms.
  • Contrast : The target compound’s halogenated aromatic system may offer greater thermal stability and reduced volatility compared to aliphatic trichloromethyl derivatives .

2-(2-((1r,4r)-4-(tert-butyl)-1-chlorocyclohexyl)ethyl)-1,3-dioxane ()

  • Structure : Contains a chlorinated cyclohexyl group and a bulky tert-butyl substituent.
  • Synthesis : Prepared via radical deoxychlorination of cesium oxalates, yielding a 9.4:1 diastereomer ratio.
  • Reactivity: The steric hindrance from the tert-butyl group slows down substitution reactions, unlike the target compound’s less hindered phenoxyethyl chain .
Physicochemical and Adsorption Properties
  • 1,4-Dioxane and 2-Methyl-1,3-dioxolane () :
    • Adsorption : 1,4-Dioxane exhibits stronger binding to fullerene C20 (energy gap HOMO-LUMO = 5.2 eV) compared to 2-methyl-1,3-dioxolane.
    • Relevance : The target compound’s bromo and chloro substituents may enhance adsorption on carbon-based materials due to increased polarity, though this requires experimental validation .
Toxicity and Regulatory Considerations
  • Target Compound : The bromo and chloro groups likely elevate its environmental persistence and toxicity, warranting strict handling protocols akin to RoHS-regulated dioxane derivatives (). However, specific hazard data are unavailable .

Biological Activity

2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a dioxane ring with a bromo and chloro substituent on the phenoxyethyl moiety. Its structural formula can be represented as follows:

C12H12BrClO3\text{C}_{12}\text{H}_{12}\text{BrClO}_3

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites in biological molecules, which can lead to the inhibition of enzyme activity and disruption of cellular processes. This mechanism positions it as a candidate for drug development, particularly in targeting specific pathways in disease states.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics:

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

These results suggest that the compound may serve as a potential antimicrobial agent in clinical applications .

Anticancer Activity

In vitro studies have reported that this compound induces apoptosis in cancer cell lines such as A549 and H1975. Flow cytometric analyses revealed that it causes cell cycle arrest at the G2/M phase through the up-regulation of p21 expression, indicating a mechanism that could be exploited for cancer therapy:

Cell Line IC50 (µM) Selectivity Index
A54939>10
H197548>10

The compound's structure appears to influence its efficacy, with variations in substituents leading to different biological profiles .

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition comparable to ceftriaxone, highlighting its potential as an alternative therapeutic agent .
  • Cancer Cell Studies : In another investigation, treatment with the compound resulted in a marked reduction in cell viability in MCF-7 breast cancer cells, suggesting its role in cancer treatment protocols .

Structure-Activity Relationships (SAR)

The structure-activity relationships of similar compounds indicate that modifications to the halogen substituents can significantly alter biological activity. For instance:

  • Replacing bromine with chlorine or iodine affects reactivity and potency.
  • The presence of electron-withdrawing groups enhances antimicrobial activity.

This information is crucial for designing more effective derivatives with improved therapeutic profiles .

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